molecular formula C12H22O2 B1588076 3,5,5-Trimethylhexyl acrylate CAS No. 45125-03-9

3,5,5-Trimethylhexyl acrylate

Cat. No.: B1588076
CAS No.: 45125-03-9
M. Wt: 198.3 g/mol
InChI Key: FIXKCCRANLATRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,5-Trimethylhexyl acrylate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of acrylic acid and 3,5,5-trimethylhexanol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable properties such as flexibility, durability, and resistance to environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylhexyl acrylate can be synthesized through the esterification reaction between acrylic acid and 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,5-Trimethylhexyl acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5,5-trimethylhexyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group contains a double bond that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be cross-linked to form three-dimensional networks, providing enhanced mechanical strength and stability .

Comparison with Similar Compounds

Similar Compounds

  • Butyl acrylate
  • Ethyl acrylate
  • Methyl acrylate
  • 2-Ethylhexyl acrylate

Comparison

Compared to other acrylates, 3,5,5-trimethylhexyl acrylate offers unique properties due to its branched alkyl chain. This branching provides increased flexibility and lower glass transition temperatures in the resulting polymers, making them more suitable for applications requiring flexibility and durability. Additionally, the branched structure can enhance the hydrophobicity of the polymers, making them more resistant to water and environmental degradation .

Properties

IUPAC Name

3,5,5-trimethylhexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-6-11(13)14-8-7-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXKCCRANLATRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C=C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402772
Record name 3,5,5-Trimethylhexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45125-03-9
Record name 3,5,5-Trimethylhexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 45125-03-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,5-Trimethylhexyl acrylate
Reactant of Route 2
Reactant of Route 2
3,5,5-Trimethylhexyl acrylate
Reactant of Route 3
Reactant of Route 3
3,5,5-Trimethylhexyl acrylate
Reactant of Route 4
Reactant of Route 4
3,5,5-Trimethylhexyl acrylate
Reactant of Route 5
Reactant of Route 5
3,5,5-Trimethylhexyl acrylate
Reactant of Route 6
Reactant of Route 6
3,5,5-Trimethylhexyl acrylate
Customer
Q & A

Q1: How does 3,5,5-Trimethylhexyl acrylate contribute to the performance of liquid crystal displays?

A: this compound plays a crucial role in creating Polymer/Liquid Crystal Composite (PLCC) displays []. When combined with a liquid crystal and a crosslinking agent like 1,6-hexanediol diacrylate, this compound forms a polymer network within the liquid crystal matrix. This network structure enables faster response times and lower operating voltages in liquid crystal displays [].

Q2: Can you elaborate on the impact of varying the ratio of this compound to 1,6-hexanediol diacrylate in PLCC displays?

A: Research suggests that adjusting the weight ratio of this compound to 1,6-hexanediol diacrylate directly influences the electro-optical properties of the resulting PLCC display []. This fine-tuning allows manufacturers to optimize the display's performance for specific applications, such as field sequential systems that demand high-speed response times at low driving voltages [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.